molecular formula C17H29NO2S B3008840 (1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine CAS No. 1246823-23-3

(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine

Cat. No.: B3008840
CAS No.: 1246823-23-3
M. Wt: 311.48
InChI Key: JBHDSQGMMXRBOS-UHFFFAOYSA-N
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Description

This compound features a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group attached to a sulfonamide moiety, which is further substituted with a 2,4,5-trimethylphenyl group.

Properties

IUPAC Name

2,4,5-trimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2S/c1-12-9-14(3)15(10-13(12)2)21(19,20)18-17(7,8)11-16(4,5)6/h9-10,18H,11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHDSQGMMXRBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)CC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including toxicity, environmental impact, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15H24N2O2S
  • Molecular Weight : 296.43 g/mol
  • CAS Registry Number : 2219-84-3

The compound features a sulfonamide group attached to a bulky tetramethylbutyl moiety and a trimethylphenyl group. This unique structure contributes to its biological activity and interaction with biological systems.

Toxicity Profile

Research indicates that this compound exhibits significant toxicity towards aquatic organisms. It is classified as acutely toxic to various aquatic species and poses long-term ecological risks. The compound has been shown to cause:

  • Acute Toxicity : High levels of toxicity in aquatic environments.
  • Chronic Effects : Long-term adverse effects on aquatic life due to bioaccumulation and persistence in the environment .

Human Health Impact

While the compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), it does present some health risks:

  • Skin and Eye Irritation : It is slightly irritating to the skin and highly irritating to the eyes.
  • Non-genotoxic : There is no evidence suggesting that it causes genetic mutations in human cells .

Environmental Impact

The compound is known for its biodegradability. Studies have shown that approximately 30% of the compound can be degraded within one day in natural water surfaces. However, its persistence in sediments raises concerns about long-term ecological effects .

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study assessed the acute toxicity of this compound on various aquatic organisms. The results indicated:

OrganismLC50 (mg/L)Duration of Exposure
Daphnia magna0.548 hours
Oncorhynchus mykiss0.896 hours
Pimephales promelas0.672 hours

These findings underscore the compound's high toxicity and potential impact on freshwater ecosystems.

Case Study 2: Skin Irritation Testing

In a controlled study evaluating skin irritation potential in rabbits:

  • Observation : Moderate irritation was noted upon application.
  • Results : The compound was classified as slightly irritating based on the scoring system employed.

Biodegradation Studies

Biodegradation studies have highlighted the environmental fate of this compound:

  • Biodegradation Rate : Approximately 30% degradation within 24 hours under aerobic conditions.
  • Metabolites Identified : Various metabolites were detected in both water and sediment samples during long-term exposure studies.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • (2,4,5-Trimethylphenyl)sulfonyl vs. (4-Methylphenyl)sulfonyl (Tos) :
    The 2,4,5-trimethylphenyl substituent in the target compound introduces greater steric bulk compared to the para-methyl group in Tosyl (Tos) derivatives . This substitution pattern may reduce reactivity in nucleophilic substitutions but enhance thermal stability.
  • (2,4,5-Trichlorophenyl)sulfonyl Derivatives: The compound in , (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine, shares the same 2,4,5-substitution but with electron-withdrawing chlorine atoms. Chlorine substituents increase electrophilicity, whereas methyl groups in the target compound likely enhance solubility in nonpolar solvents .

Alkylamine Derivatives

  • Bis(4-tert-octylphenyl)amine () :
    This antioxidant compound shares the tert-octyl group but lacks the sulfonamide functionality. The diphenylamine structure facilitates radical scavenging, whereas the sulfonamide in the target compound may confer antifungal or enzymatic inhibition properties .
  • 4,6-Dichloro-N-(tert-octyl)triazin-2-amine () :
    The triazine core here differs from the phenyl-sulfonamide in the target compound. The triazine’s electron-deficient nature contrasts with the sulfonamide’s electron-withdrawing effects, influencing reactivity in cross-coupling or polymerization reactions .

Antifungal Potential

  • highlights antifungal activity in bis(1,1,3,3-tetramethylbutyl) disulfide and sulfides, suggesting that tert-octyl derivatives may disrupt fungal membranes. The sulfonamide group in the target compound could synergize with the tert-octyl group for enhanced bioactivity .
  • In contrast, bis(4-tert-octylphenyl)amine () is primarily an antioxidant, indicating that functional group placement critically determines biological role .

Pharmaceutical Intermediates

  • The sulfonamide in ’s compound serves as a high-purity API intermediate. The target compound’s methyl-rich phenyl group may improve metabolic stability compared to chlorinated analogs, making it a candidate for drug development .

Physicochemical Properties and Stability

Lipophilicity and Solubility

  • The tert-octyl group increases logP values significantly compared to smaller alkyl chains (e.g., methyl or ethyl). This enhances membrane permeability but reduces aqueous solubility.
  • The 2,4,5-trimethylphenyl group further augments hydrophobicity relative to unsubstituted phenyl rings.

Thermal and Acid Stability

  • Tert-octyl groups are known for stabilizing compounds against thermal degradation. Acid stability studies on trityl amines () suggest that bulky alkyl groups may protect the sulfonamide bond in acidic conditions .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Key Properties
Target Compound C15H25NO2S Sulfonamide, tert-octyl, trimethylphenyl High lipophilicity, potential antifungal
Bis(4-tert-octylphenyl)amine () C28H43N Diphenylamine, tert-octyl Antioxidant, radical scavenger
(2,4,5-Trichlorophenyl)sulfonyl derivative () C11H8Cl3NO2S2 Sulfonamide, trichlorophenyl API intermediate, electrophilic

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